C18 硫酸化脂

描述

C18 Sulfatide, a glycosphingolipid with a specific 18 carbon fatty acid chain, is a significant component in mammalian tissues, particularly in the nervous system and beta cells of the pancreas. It plays a crucial role in various biological processes, including insulin secretion, immune system function, and the development of certain diseases like metachromatic leukodystrophy (MLD) and diabetes . The presence of sulfatide in beta cells is essential for preserving insulin crystals and facilitating insulin monomerization, which is critical for proper insulin function .

Synthesis Analysis

Sulfatide synthesis involves two key enzymes: ceramide galactosyltransferase, which adds a galactose moiety to ceramide, and cerebroside sulfotransferase, which subsequently sulfates the galactose residue to form sulfatide . The synthesis can be inhibited by compounds like chloroquine and fumonisine B1, leading to a reduction in insulin granule formation, indicating the importance of sulfatide in insulin processing .

Molecular Structure Analysis

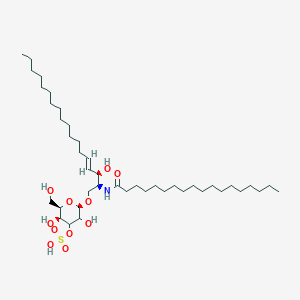

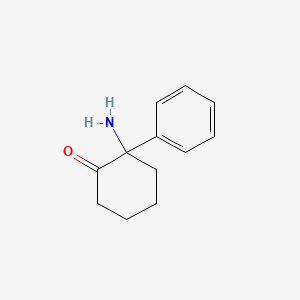

The molecular structure of sulfatide includes a long-chain base, an amide-linked fatty acid, and a terminal sulfated galactose. This structure allows sulfatide to interact with other molecules, such as insulin, where it binds to specific domains and stabilizes insulin hexamers, as well as facilitates their conversion to active monomers . The C18 isoform of sulfatide has been identified as particularly informative for the diagnosis of MLD, with its concentration in plasma serving as a diagnostic marker .

Chemical Reactions Analysis

Sulfatide can undergo various chemical reactions, including the formation of stable radicals. For example, the anionic carbon sulfides C6S10(2-) and C12S16(2-) can form radicals through the scission of an S-S bond, as observed in the equilibrium between C12S16(2-) and the radical C6S8(-*) . These reactions are significant in understanding the redox properties of sulfatide and its derivatives.

Physical and Chemical

科学研究应用

在异染性脑白质营养不良 (MLD) 诊断和监测中的应用

C18 硫酸化脂已被确认为异染性脑白质营养不良 (MLD) 诊断和监测中的关键生物标记,MLD 是一种神经退行性疾病。研究人员使用质谱法发现,MLD 患者体液中的硫酸化脂 C18 亚型显着升高,使其成为诊断目的的有用工具。该方法还显示了新生儿筛查的潜力,因为从出生开始就检测到 MLD 患者的 C18 硫酸化脂水平升高 (Saville 等人,2017)。

在多发性硬化症 (MS) 中的作用

发现复发缓解型 MS 患者血浆中的 C18 硫酸化脂水平与扩展残疾状态量表呈正相关。这表明 C18 硫酸化脂可能是 MS 的潜在生物标记,有助于了解该疾病的进展,并可能影响未来的治疗方法 (Moyano 等人,2013)。

对少突胶质细胞成熟和髓鞘形成的影响

对少突胶质细胞(中枢神经系统中的髓鞘形成细胞)的研究表明,包括 C18 在内的各种硫酸化脂种类在少突胶质细胞成熟和髓鞘形成的调节中发挥作用。这突出了硫酸化脂亚型在神经发育过程和神经系统疾病中的潜在重要性 (Hirahara 等人,2017)。

在中枢神经系统 (CNS) 脂筏中的分布

一项关于包括 C18 在内的各种硫酸化脂种类在中枢神经系统脂筏中分布的研究表明,这些分子在脂筏膜中更丰富。这可能对理解硫酸化脂在大脑发育和功能中的作用有影响 (Moyano 等人,2014)。

参与糖尿病

C18 硫酸化脂与 β 细胞功能和 1 型和 2 型糖尿病有关。研究表明,硫酸化脂参与胰岛素加工和分泌,其表达在糖尿病中可能发生改变,表明潜在的治疗靶点或诊断标记 (Buschard 等人,2005)。

调节免疫反应

已证明硫酸化脂(包括 C18)可以调节免疫反应。它们影响抗原呈递细胞中的吲哚胺 2,3-双加氧酶,证明特定的硫酸化脂亚型可以以结构依赖性方式影响免疫调节 (Altomare 等人,2011)。

未来方向

There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .

属性

IUPAC Name |

[(2R,3S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40?,41?,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZXRPXBDJABR-XMDONHODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

C18 Sulfatide | |

CAS RN |

244215-65-4 | |

| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

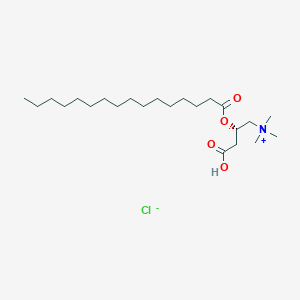

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

![2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B3026238.png)

![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)